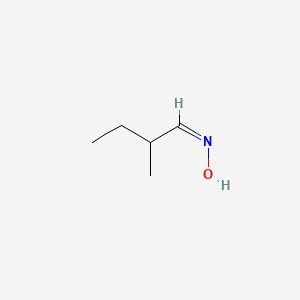
(Z)-2-methylbutanal oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Methylbutanal oxime: is an organic compound belonging to the oxime family. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone. This compound is specifically the (Z)-isomer, which refers to the configuration of the oxime group around the double bond. Oximes are known for their diverse applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: (Z)-2-Methylbutanal oxime can be synthesized through the condensation of 2-methylbutanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature.
Oxidation of Amines: Another method involves the oxidation of 2-methylbutylamine using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in ethyl acetate.
Industrial Production Methods: Industrial production of this compound often employs the condensation method due to its simplicity and cost-effectiveness. The reaction is scaled up in large reactors with controlled temperature and pH to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-2-Methylbutanal oxime can undergo oxidation to form corresponding nitriles or carboxylic acids.
Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Alkylated oximes or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Intermediates: (Z)-2-Methylbutanal oxime is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Anticancer and Anti-inflammatory Agents: Oximes, including this compound, have shown potential as kinase inhibitors and anti-inflammatory agents.
Industry:
Polymer Chemistry: Oximes are used in the synthesis of dynamic and self-healing polymers.
Agriculture: They are employed in the formulation of pesticides and herbicides due to their reactivity and stability.
Wirkmechanismus
The mechanism of action of (Z)-2-methylbutanal oxime involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can lead to the suppression of cancer cell proliferation and inflammation . Additionally, oximes can generate nitric oxide (NO), which has various biological effects, including vasodilation and anti-inflammatory actions .
Vergleich Mit ähnlichen Verbindungen
Pralidoxime: Used as an antidote for organophosphate poisoning.
Methoxime: Another oxime with similar reactivity but different applications.
Cefuroxime: An oxime-based antibiotic with broad-spectrum activity.
Uniqueness:
Configuration: The (Z)-configuration of 2-methylbutanal oxime provides specific steric and electronic properties that influence its reactivity and interaction with biological targets.
Applications: While similar compounds like pralidoxime are primarily used as antidotes, (Z)-2-methylbutanal oxime has broader applications in medicinal chemistry and industry.
Eigenschaften
CAS-Nummer |
49805-56-3 |
|---|---|
Molekularformel |
C5H11NO |
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
(NZ)-N-(2-methylbutylidene)hydroxylamine |
InChI |
InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3/b6-4- |
InChI-Schlüssel |
SEWWFHKIKWFJNV-XQRVVYSFSA-N |
SMILES |
CCC(C)C=NO |
Isomerische SMILES |
CCC(C)/C=N\O |
Kanonische SMILES |
CCC(C)C=NO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















